molecular formula C18H25ClN2O3S B248628 Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone

Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone

Cat. No. B248628
M. Wt: 384.9 g/mol
InChI Key: MAPNKZXIOATEPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone, also known as AZD-8055, is a small molecule inhibitor that has been developed for research purposes. It is a highly selective inhibitor of the mammalian target of rapamycin (mTOR) kinase, a key regulator of cellular growth and metabolism. The aim of

Mechanism of Action

Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone is a highly selective inhibitor of mTOR kinase, which is a key regulator of cellular growth and metabolism. mTOR exists in two complexes, mTORC1 and mTORC2, which have different functions. Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone inhibits both mTORC1 and mTORC2, leading to a reduction in protein synthesis, cell proliferation, and survival.
Biochemical and Physiological Effects:
Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone has been shown to have a number of biochemical and physiological effects. In cancer cells, it inhibits the activity of mTORC1 and mTORC2, leading to a reduction in cell proliferation and survival. In neurodegenerative diseases, it has been found to improve cognitive function by reducing the accumulation of toxic proteins in the brain. In metabolic disorders, it reduces insulin resistance and improves glucose metabolism.

Advantages and Limitations for Lab Experiments

Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone has several advantages for lab experiments. It is highly selective for mTOR kinase, which reduces the risk of off-target effects. It is also available in a pure form, which allows for accurate dosing. However, Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone has some limitations. It is a small molecule inhibitor, which means that it may not penetrate cell membranes effectively. In addition, its effects may be influenced by the cellular environment, which can vary between different cell types.

Future Directions

There are several future directions for research on Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone. One area of interest is the development of combination therapies that target multiple pathways in cancer cells. Another area of interest is the use of Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone in combination with other mTOR inhibitors to improve its efficacy. Finally, there is a need for further studies to investigate the long-term effects of Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone on cellular metabolism and physiology.

Synthesis Methods

The synthesis of Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone involves several steps. First, 4-chlorobenzenesulfonyl chloride is reacted with piperidine to form 1-(4-chlorobenzenesulfonyl)piperidine. This compound is then reacted with azepan-1-amine to form azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone. The final product is obtained after purification by column chromatography.

Scientific Research Applications

Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone has been extensively studied as a potential therapeutic agent for cancer, neurodegenerative diseases, and metabolic disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone has been found to improve cognitive function in animal models of Alzheimer's disease and to reduce insulin resistance in obese mice.

properties

Product Name

Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone

Molecular Formula

C18H25ClN2O3S

Molecular Weight

384.9 g/mol

IUPAC Name

azepan-1-yl-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]methanone

InChI

InChI=1S/C18H25ClN2O3S/c19-16-7-9-17(10-8-16)25(23,24)21-13-5-6-15(14-21)18(22)20-11-3-1-2-4-12-20/h7-10,15H,1-6,11-14H2

InChI Key

MAPNKZXIOATEPY-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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